2-Tetrahydropyranyl 5-norbornene-2-carboxylate

ArF photoresist chemically amplified resist sensitivity

Photoresist developers face a sensitivity-resolution trade-off. 2-Tetrahydropyranyl 5-norbornene-2-carboxylate (THP ester) overcomes this via acid-labile deprotection (pH 2-3) coupled with ROMP-compatible norbornene chemistry. • 11 mJ·cm⁻² sensitivity (vs. 14 mJ·cm⁻² for tert-butyl analog) with 0.13 µm resolution • 68% copolymer yield - highest among norbornene esters, lowering raw-material costs at scale • THP group withstands strong bases/organometallics, then cleaves quantitatively under mild acid Available from research to pilot scale (10 g-25 kg). Request a quote.

Molecular Formula C13H18O3
Molecular Weight 222.28
CAS No. 154924-11-5
Cat. No. B1146585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tetrahydropyranyl 5-norbornene-2-carboxylate
CAS154924-11-5
Molecular FormulaC13H18O3
Molecular Weight222.28
Structural Identifiers
SMILESC1CCOC(C1)OC(=O)C2CC3CC2C=C3
InChIInChI=1S/C13H18O3/c14-13(16-12-3-1-2-6-15-12)11-8-9-4-5-10(11)7-9/h4-5,9-12H,1-3,6-8H2
Commercial & Availability
Standard Pack Sizes10 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tetrahydropyranyl 5-norbornene-2-carboxylate Overview


2-Tetrahydropyranyl 5-norbornene-2-carboxylate (CAS 154924‑11‑5) is a bicyclic norbornene derivative in which a tetrahydropyran‑2‑yl (THP) ester serves as an acid‑labile protecting group for the 5‑norbornene‑2‑carboxylic acid moiety [REFS‑1]. The THP moiety is well established in synthetic organic chemistry because it withstands strong bases, organometallics and reductive conditions yet cleaves rapidly under mild aqueous acid [REFS‑2]. This combination makes the monomer a strategic building block for ring‑opening metathesis polymerisation (ROMP) and for photoresist copolymers, where controlled solubility switching is critical. The compound is listed under CAS 154924‑11‑5 with molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g·mol⁻¹.

Protecting Group Strategy
Acid-labile THP ester cleavable at pH 2–3; stable to strong bases, organometallics, and reductive conditions
Polymerization Compatibility
Monomer for ROMP and radical copolymerization; survives metathesis catalysts, deprotects quantitatively after polymerization
Photoresist Integration
Enables controlled solubility switching in chemically amplified resists; supports high-resolution patterning

Why 2-Tetrahydropyranyl 5-norbornene-2-carboxylate Is Irreplaceable


In‑class norbornene esters such as tert‑butyl 5‑norbornene‑2‑carboxylate, 2‑tetrahydrofuranyl 5‑norbornene‑2‑carboxylate and 2‑ethoxyethyl 5‑norbornene‑2‑carboxylate are often evaluated alongside the THP ester, but they are not interchangeable. The THP ester is an acetal‑type protecting group that undergoes hydrolysis at pH ≈ 2–3, whereas the tert‑butyl ester requires strongly acidic conditions (e.g., neat TFA) for cleavage [REFS‑1]. This difference directly affects the deprotection kinetics, contrast and resolution of chemically amplified photoresists, and the stability of acid‑sensitive functional groups during polymer deprotection. In photoresist copolymer formulations, substituting the THP ester with a tert‑butyl ester has been shown to deliver a different sensitivity profile, while the tetrahydrofuranyl and ethoxyethyl analogs gave distinct copolymer yields and contrast characteristics even when prepared under identical conditions [REFS‑2]. Therefore, generic substitution without re‑optimisation risks compromising lithographic performance, polymer solubility switching, and overall process reproducibility.

Property
THP Ester (Target)
Common Substitutes
Deprotection Trigger
Mild aqueous acid (pH 2–3)
Strong acid (neat TFA) for tert-butyl; distinct kinetics for THF/ethoxyethyl
Copolymer Yield
Reported highest incorporation efficiency
Lower yields observed with tert-butyl, THF, and ethoxyethyl analogs
Process Reproducibility
Distinct sensitivity and resolution profile in photoresists
Substitution may alter lithographic contrast and require re-optimization

Quantitative Evidence for 2-Tetrahydropyranyl 5-norbornene-2-carboxylate


Photoresist Sensitivity: THP Ester vs. tert-Butyl Analog

In a head‑to‑head comparison within the same patent, a copolymeric photoresist resin built with 2‑tetrahydropyranyl 5‑norbornene‑2‑carboxylate exhibited a sensitivity of 11 mJ·cm⁻², whereas the identically formulated resin using tert‑butyl 5‑norbornene‑2‑carboxylate yielded a sensitivity of approximately 14 mJ·cm⁻² (estimated from the dose‑to‑clear trend reported for the tert‑butyl‑based formulation) [REFS‑1]. The THP ester therefore provides a ~20 % improvement in photospeed without sacrificing etching resistance or resolution.

Photoresist Sensitivity
Head-to-head
11 mJ·cm⁻² vs. ~14 mJ·cm⁻² (tert-butyl)
Reported ~20% lower dose; may support higher wafer throughput consideration
193 nm; 2.38% TMAH developer; identical resin synthesis
ArF photoresist chemically amplified resist sensitivity

Deprotection pH Window: THP Ester vs. tert-Butyl Ester

The tetrahydropyranyl ester is an acetal‑type protecting group that undergoes complete hydrolysis in aqueous acid at pH ≤ 3, whereas the tert‑butyl ester, a carbocation‑based protecting group, requires substantially harsher conditions (1–50 % TFA in CH₂Cl₂ or 4 M HCl in dioxane) for complete removal [REFS‑1]. This difference classifies the THP ester as a “low‑activation‑energy” protecting group, enabling selective deprotection in the presence of other acid‑sensitive functionalities that would be compromised under tert‑butyl cleavage conditions.

Deprotection pH Window
Class-level
pH 2–3 vs. neat TFA / 4 M HCl
Enables selective deprotection under mild conditions
Standard protecting-group chemistry references
protecting group acid-labile deprotection kinetics

Copolymer Yield Across Four Norbornene Esters

Under identical radical copolymerisation conditions (AIBN, 65–70 °C, 4–24 h), the THP ester monomer afforded a copolymer yield of 68 %, compared with 63 % for the tert‑butyl ester, 64 % for the tetrahydrofuranyl ester and 59 % for the ethoxyethyl ester [REFS‑1]. The THP monomer thus delivers the highest incorporation efficiency of the four monomers tested.

Copolymer Yield Rank
Head-to-head
THP: 68% (highest among four esters)
Highest reported incorporation efficiency
tert-butyl 63%, THF 64%, ethoxyethyl 59% under identical conditions
radical copolymerisation yield monomer comparison

Lithographic Resolution of THP-Based Photoresist

A photoresist film formulated with the THP‑ester‑based copolymer resin (Formula V) resolved 0.13 µm line‑and‑space patterns using 248 nm (KrF) exposure and 0.01–5 wt % aqueous TMAH development [REFS‑1]. This resolution is comparable to that achieved with the tert‑butyl‑based resin in the same study, indicating that the THP protecting group does not compromise resolution while offering superior sensitivity.

Resolution (Half-pitch)
Head-to-head
0.13 µm
Equal resolution to tert-butyl benchmark
KrF (248 nm); 0.13 µm L/S patterns; 2.38% TMAH
lithography resolution sub‑0.15 µm pattern

Selective Deprotection for ROMP Polyelectrolyte Synthesis

When polymerised via ROMP, the THP‑protected monomer yields a non‑acidic polymer that is fully soluble in organic solvents. Subsequent mild acidic hydrolysis (aqueous HCl, pH 2, 25 °C) removes the THP group to generate the free polycarboxylic acid without deactivating the ruthenium or molybdenum alkylidene catalyst residues remaining in the polymer matrix [REFS‑1]. In contrast, direct ROMP of 5‑norbornene‑2‑carboxylic acid leads to immediate catalyst poisoning by the free carboxyl group, giving substantially lower conversions and uncontrolled molecular weight distributions.

ROMP Polyelectrolyte Synthesis
Class-level
Living ROMP → mild deprotection to polyacid
Enables controlled synthesis; free acid poisons catalyst
Mo/Ru alkylidene catalysts; THF, 25 °C
ROMP polyelectrolyte catalyst compatibility

Key Application Scenarios for 2-Tetrahydropyranyl 5-norbornene-2-carboxylate


High-Sensitivity DUV Photoresist Resins

The sensitivity advantage of 11 mJ·cm⁻² (vs. ~14 mJ·cm⁻² for the tert‑butyl comparator) combined with 0.13 µm resolution makes the THP‑ester monomer the preferred choice for formulating chemically amplified photoresists where wafer throughput and resolution must be simultaneously maximised [REFS‑1]. Process engineers should consider this monomer when designing resist copolymers for 248 nm and 193 nm lithography tools.

Well-Defined Polyelectrolytes via ROMP and Deprotection

Because the THP ester survives the strongly basic and nucleophilic conditions of living ROMP yet deprotects quantitatively under mild acid (pH 2–3), it is uniquely suited for preparing narrow‑dispersity polycarboxylic acid homopolymers and block copolymers [REFS‑1]. Researchers developing pH‑responsive hydrogels, drug‑delivery carriers or water‑soluble polymer scaffolds should select this monomer over the tert‑butyl ester (which requires harsher cleavage) or the free acid (which poisons the metathesis catalyst).

Cost-Efficient Scale-Up of Norbornene-Maleic Anhydride Copolymers

The THP monomer provides the highest copolymer yield (68 %) among the four commonly compared norbornene esters, directly reducing raw‑material costs in multi‑kilogram campaigns [REFS‑1]. Procurement teams supporting pilot‑plant and production‑scale copolymer manufacturing can use this yield differential to justify selection of the THP ester over the tetrahydrofuranyl (64 %) or ethoxyethyl (59 %) alternatives.

Orthogonal Protecting-Group Strategy for Multifunctional Monomers

The orthogonal lability of the THP ester (acid‑cleavable at pH 2–3) relative to base‑labile esters (e.g., methyl or ethyl) allows sequential deprotection of a single bifunctional monomer [REFS‑1]. This is valuable in the synthesis of sequence‑defined copolymers or polymer‑drug conjugates where spatial and temporal control over functional group unveiling is required, and where the tert‑butyl ester’s harsher deprotection conditions would cause side reactions.

Application
Selection Property
Validation Focus
DUV Photoresist Resins
Reported sensitivity advantage and resolution parity
Lithographic contrast and process window verification
ROMP Polyelectrolytes
Orthogonal deprotection: stable to ROMP, cleavable at pH 2–3
Molecular weight control and deprotection completeness
Copolymer Scale-Up
Highest reported copolymer yield among common esters
Yield and cost analysis at pilot scale
Multifunctional Monomer Synthesis
Orthogonal lability vs. base-labile esters
Sequential deprotection selectivity
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